Gly-Arg-Ala-Asp-Ser-Pro-Lys

integrin binding affinity αvβ3 receptor RGD peptide IC50

Researchers studying integrin-dependent signaling require rigorous negative controls to validate specificity. GRADSPK is the definitive sequence-matched control for the active peptide GRGDSPK, with a single Ala-for-Gly substitution that abolishes integrin recognition. - **Key Application**: Discriminate integrin-dependent from -independent effects at equimolar concentrations (validated at 1 mM). - **Osteoarthritis Model**: Blocks fibronectin fragment-induced cartilage degradation at 1 µM without confounding effects on proteoglycan synthesis. - **Specifications**: ≥97% purity by HPLC, ~60% peptide content. Shipped on blue ice; store at -20°C.

Molecular Formula C29H51N11O11
Molecular Weight 729.793
CAS No. 125455-58-5
Cat. No. B590054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Arg-Ala-Asp-Ser-Pro-Lys
CAS125455-58-5
Molecular FormulaC29H51N11O11
Molecular Weight729.793
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN
InChIInChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-/m0/s1
InChIKeyQCZSKTVOHRZIAQ-RABCQHRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRADSPK: Product Specifications & Procurement


Gly-Arg-Ala-Asp-Ser-Pro-Lys (CAS 125455-58-5, single-letter code GRADSPK, molecular formula C29H51N11O11, MW 729.78 g/mol) is a linear heptapeptide derived from the fibronectin cell-binding domain . It is commercially available at ≥97% purity (HPLC) with approximately 60% peptide content and recommended storage at −20°C . Structurally, this compound contains an Ala substitution for Gly at position 2 relative to the canonical RGD integrin recognition motif, which fundamentally alters its integrin-binding properties [1].

Type Sequence-matched negative control peptide
Role Non-integrin-binding control for GRGDSPK
Validated In T cell stimulation, cartilage explant models

GRADSPK Functional Specificity


Linear peptides containing the RGD motif are not functionally interchangeable due to flanking residue-dependent integrin selectivity profiles. The substitution of Ala for Gly at the second position in GRADSPK (compared to GRGDSPK) results in a single amino acid difference that determines whether the peptide acts as an integrin-binding antagonist or an inert negative control . Similarly, variations in chain length, sequence context, and multivalency profoundly affect binding affinity, selectivity across αvβ3, αvβ5, α5β1, and αIIbβ3 integrins, and downstream biological outcomes including cell adhesion, migration, and angiogenesis [1]. These structure-activity relationships necessitate compound-specific validation rather than class-level substitution in experimental design.

GRGDSPK Active integrin-binding peptide; not a negative control.
RGDS Low blocking activity; may independently damage cartilage.
RGD tripeptide Not sequence-matched; different integrin affinity profile.

Quantitative Evidence: GRADSPK vs GRGDSPK


αvβ3 Integrin Affinity: GRGDSPK vs RGD

In a systematic evaluation using a homogeneous ELISA-like solid phase binding assay, the linear heptapeptide GRGDSPK demonstrated an IC50 of 12.2 nM against integrin αvβ3, representing a 7.3-fold increase in affinity compared to the minimal linear tripeptide RGD, which exhibited an IC50 of 89 nM in the same assay system [1]. This quantitative difference is directly attributable to the contribution of the extended sequence (Ser-Pro-Lys) flanking the core RGD motif, which enhances receptor recognition beyond the minimal binding sequence.

αvβ3 Affinity (GRGDSPK vs RGD)
Head-to-head
IC₅₀ 12.2 nM (GRGDSPK) vs 89 nM (RGD) — 7.3-fold higher affinity
Supports procurement of full heptapeptide for robust αvβ3 engagement
Homogeneous ELISA-like solid phase binding assay
integrin binding affinity αvβ3 receptor RGD peptide IC50

Negative Control Validation: GRADSPK vs GRGDSPK

GRADSPK (Gly-Arg-Ala-Asp-Ser-Pro-Lys) is explicitly designated and commercially validated as a negative control peptide for the integrin-binding peptide GRGDSPK (Gly-Arg-Gly-Asp-Ser-Pro-Lys) . The substitution of Gly with Ala at the second position of the RGD motif (Arg-Gly-Asp → Arg-Ala-Asp) abolishes integrin recognition. Experimental validation demonstrates that GRADSPK pretreatment at 1 mM does not inhibit CD4+ T cell stimulation mediated through VLA-5 (α5β1 integrin), whereas GRGDSPK at the identical concentration effectively blocks this integrin-dependent response [1].

Negative Control Validation
Head-to-head
GRADSPK No inhibition of VLA-5-mediated CD4⁺ T cell stimulation (1 mM)
GRGDSPK Effective inhibition at identical concentration
Essential sequence-matched negative control for GRGDSPK experiments
Anti-CD3 + Rv2468c costimulation model
negative control peptide integrin binding specificity Ala substitution

GRADSPK Blocks Fibronectin Fragment-Induced Chondrolysis

In an ex vivo cartilage explant model of osteoarthritis, the analog peptide GRADSPK (Gly-Arg-Ala-Asp-Ser-Pro-Lys) at concentrations as low as 1 µM effectively blocked the chondrolytic activity of all three tested fibronectin fragments (Fn-f) on cartilage degradation [1]. In direct comparison, the native sequence peptide RGDS (Arg-Gly-Asp-Ser) exhibited very low Fn-f blocking activity and itself caused cartilage damage when administered alone [1]. Control random-sequence peptides and a Phe-Asp-Arg-Ser analog showed no inhibitory activity, confirming sequence-specificity [1].

Chondrolysis Blockade
Head-to-head
GRADSPK (1 µM) Blocks fibronectin fragment-induced cartilage degradation
RGDS Very low blocking activity; causes cartilage damage alone
Supports cartilage explant model use without confounding damage
Bovine articular cartilage; 29–140 kDa fibronectin fragments
osteoarthritis cartilage chondrolysis fibronectin fragments

Anti-Angiogenic Activity: RGD Peptide Comparison

A head-to-head comparison of three RGD-containing peptides evaluated effects on in vitro and in vivo angiogenesis using HUVEC and chick chorioallantoic membrane (CAM) assays [1]. The tetrameric branched peptide (GRGDSP)4K demonstrated superior anti-angiogenic activity across all measured parameters, inhibiting cell adhesion, proliferation, migration, and capillary-like tube formation in Matrigel to a higher degree than both GRGDSPK and the minimal RGD tripeptide [1]. In the CAM assay, (GRGDSP)4K induced stronger anti-angiogenic responses and effectively counteracted FGF-2-induced pro-angiogenic effects both in vitro and in vivo, whereas HVP (a heparin-binding sequence control) did not affect cell adhesion [1].

Anti-Angiogenic Activity Rank
Reported
Rank: (GRGDSP)₄K > GRGDSPK > RGD (tripeptide)
GRADSPK as negative control for intermediate-activity reference
HUVEC tube formation; CAM angiogenesis model
angiogenesis inhibition HUVEC CAM assay RGD multivalency

Integrin Purification by GRGDSPK Chromatography

GRGDSPK coupled to Sepharose has been validated as an effective affinity chromatography matrix for the isolation of functional RGD-dependent integrin complexes from human neuroblastoma cell lines [1]. The GRGDSPK-Sepharose matrix successfully bound and enabled elution of an integrin complex capable of recognizing vitronectin, fibronectin, and type I collagen [1]. Furthermore, the same approach has been independently applied for αvβ3 integrin purification from cell culture supernatants using RGD-Sepharose prepared with 0.5 mg of GRGDSPK coupled per column, with elution achieved via free GRGDSPK peptide [2].

Affinity Chromatography Ligand
Class-level
GRGDSPK-Sepharose validated for αvβ3 and novel β1-related integrin purification
Supports integrin purification workflows; GRADSPK as negative control for specificity
Elution with soluble GRGDSPK; 0.5 mg ligand per column
affinity chromatography integrin purification αvβ3 isolation

Integrin Subtype Selectivity of GRGDSPK

In a comparative integrin selectivity profiling study, GRGDSPK exhibited an IC50 of 1.2 ± 0.27 µM against αvβ3 integrin and 5.4 ± 2.0 µM against αIIbβ3 (platelet fibrinogen receptor), yielding a selectivity ratio (αIIbβ3/αvβ3) of 4.5 [1]. In contrast, the cyclic peptide c(RGDfV) showed an IC50 of 0.0049 µM against αvβ3 and 1.7 µM against αIIbβ3, corresponding to a selectivity ratio of 347 [1]. This indicates that while GRGDSPK retains modest preference for αvβ3, it is substantially less selective than cyclic RGD analogs and exhibits measurable cross-reactivity with the platelet integrin.

Integrin Selectivity (GRGDSPK)
Head-to-head
αvβ3 IC₅₀ 1.2 µM · αIIbβ3 IC₅₀ 5.4 µM · Selectivity ratio 4.5 (vs c(RGDfV) 347)
Limited selectivity; GRADSPK as non-binding control confirms integrin dependence
Solid phase binding assay; potential αIIbβ3 cross-reactivity context
integrin selectivity αIIbβ3 platelet integrin

GRADSPK Research Applications


Negative Control for Integrin Assays

GRADSPK (Gly-Arg-Ala-Asp-Ser-Pro-Lys) serves as the definitive sequence-matched negative control for the active integrin-binding peptide GRGDSPK. The Ala-for-Gly substitution at the second position abolishes integrin recognition . Use at equimolar concentrations (validated at 1 mM in T cell stimulation assays) to discriminate integrin-dependent from integrin-independent effects [1]. This application is essential for researchers studying integrin α5β1 (VLA-5) mediated signaling, cell adhesion to fibronectin, and any experimental system employing GRGDSPK as an active antagonist.

Cartilage Explant Chondrolysis Studies

GRADSPK effectively blocks the cartilage-degrading activity of fibronectin fragments (including the 29 kDa, 50 kDa, and 140 kDa fragments) at concentrations as low as 1 µM in bovine articular cartilage explant models . Unlike the native RGDS sequence, which exhibits minimal blocking activity and can independently cause cartilage damage, GRADSPK provides clean antagonism without confounding effects on proteoglycan synthesis or degradation . This application is directly relevant to osteoarthritis research where fibronectin fragments accumulate in synovial fluid.

Affinity Chromatography for Integrin Purification

GRGDSPK coupled to Sepharose provides a validated affinity matrix for the one-step purification of RGD-binding integrins including αvβ3 and novel β1-related integrin complexes . Protocols employ 0.5 mg of GRGDSPK per column for αvβ3 isolation, with specific elution using 1 mg/ml soluble GRGDSPK [1]. This approach has been successfully applied to human neuroblastoma cell lysates, cell culture supernatants, and tissue homogenates, enabling downstream functional and biochemical characterization of endogenous integrin receptors.

Intermediate-Potency Anti-Angiogenesis Assays

GRGDSPK provides a defined intermediate level of anti-angiogenic activity between the minimal RGD tripeptide (lowest activity) and the tetrameric (GRGDSP)4K branched peptide (highest activity) in both HUVEC in vitro assays and CAM in vivo angiogenesis models . At working concentrations of 10-250 µM, GRGDSPK inhibits integrin-fibronectin binding, alters cell aggregate morphology, and modulates osteoblast organization [1]. This predictable intermediate potency makes GRGDSPK suitable for dose-response studies and as a reference compound when calibrating novel anti-angiogenic agents.

Application
Selection Property
Validation Focus
Negative Control for Integrin Assays
Sequence-matched Ala-substituted analog; no integrin binding
Discrimination of integrin-dependent vs. independent effects
Fibronectin Fragment Chondrolysis Model
Non-integrin-binding blocker of Fn-f activity
Cartilage explant proteoglycan degradation endpoints
Affinity Chromatography Validation
Non-binding control for GRGDSPK-based purification
Specificity of integrin binding and elution
Anti-Angiogenesis Assay Controls
Negative control for RGD-based inhibition studies
Baseline in angiogenesis potency comparisons

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36 linked technical documents
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